molecular formula C15H13ClN4O2S B11373935 2-(2-chlorophenyl)-5-(hydroxymethyl)-N-(thiophen-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide

2-(2-chlorophenyl)-5-(hydroxymethyl)-N-(thiophen-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11373935
M. Wt: 348.8 g/mol
InChI Key: GVLTWVJOUBQHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(THIOPHEN-2-YL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chlorophenyl group, a hydroxymethyl group, and a thiophen-2-ylmethyl group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

The synthesis of 2-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(THIOPHEN-2-YL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the triazole ring and the introduction of the functional groups. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the triazole ring, followed by the introduction of the chlorophenyl, hydroxymethyl, and thiophen-2-ylmethyl groups through various substitution reactions. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(THIOPHEN-2-YL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives with different substituents. For example:

    1,2,3-Triazole-4-carboxamide: Lacks the chlorophenyl and thiophen-2-ylmethyl groups.

    2-(2-Bromophenyl)-5-(hydroxymethyl)-N-[(thiophen-2-yl)methyl]-2H-1,2,3-triazole-4-carboxamide: Contains a bromophenyl group instead of a chlorophenyl group. The uniqueness of 2-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(THIOPHEN-2-YL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C15H13ClN4O2S

Molecular Weight

348.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-(hydroxymethyl)-N-(thiophen-2-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C15H13ClN4O2S/c16-11-5-1-2-6-13(11)20-18-12(9-21)14(19-20)15(22)17-8-10-4-3-7-23-10/h1-7,21H,8-9H2,(H,17,22)

InChI Key

GVLTWVJOUBQHBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2N=C(C(=N2)C(=O)NCC3=CC=CS3)CO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.